molecular formula C21H30O2 B10765637 Dronabinol-d9 CAS No. 1217821-99-2

Dronabinol-d9

Cat. No.: B10765637
CAS No.: 1217821-99-2
M. Wt: 323.5 g/mol
InChI Key: CYQFCXCEBYINGO-OGIBJJSFSA-N
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Description

Preparation Methods

Synthetic Routes:: Δ9-THC-d9 can be synthesized using various routes. One common method involves the cyclization of olivetol with geranyl pyrophosphate, followed by oxidative cyclization to form the dibenzopyran ring system. Deuterium-labeled precursors are used to incorporate the deuterium atoms at specific positions.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These processes ensure consistent quality and purity for use as a reference material.

Chemical Reactions Analysis

Δ9-THC-d9 undergoes various chemical reactions:

    Oxidation: Oxidative processes can modify the compound, affecting its properties.

    Reduction: Reduction reactions may alter its psychoactivity or pharmacokinetics.

    Substitution: Substituents can be introduced, leading to derivatives with distinct properties.

Common reagents include oxidizing agents (e.g., chromates), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., boron trifluoride). Major products include hydroxylated and reduced forms of Δ9-THC-d9.

Scientific Research Applications

Δ9-THC-d9 plays a crucial role in research across various fields:

    Chemistry: Studying its reactivity, stability, and interactions.

    Biology: Investigating its effects on cannabinoid receptors and endocannabinoid signaling.

    Medicine: Assessing its therapeutic potential for pain management, appetite stimulation, and nausea control.

    Industry: Quality control in cannabis products and forensic analysis.

Mechanism of Action

Δ9-THC-d9 primarily interacts with the endocannabinoid system, binding to CB1 and CB2 receptors. Activation of CB1 receptors leads to psychoactive effects, while CB2 receptors modulate immune responses and inflammation.

Comparison with Similar Compounds

Δ9-THC-d9 stands out due to its deuterium labeling, which allows precise quantification. Similar compounds include Δ9-THC (non-deuterated), CBD (cannabidiol), and CBN (cannabinol).

Properties

CAS No.

1217821-99-2

Molecular Formula

C21H30O2

Molecular Weight

323.5 g/mol

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3,5D2,6D2,7D2

InChI Key

CYQFCXCEBYINGO-OGIBJJSFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

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